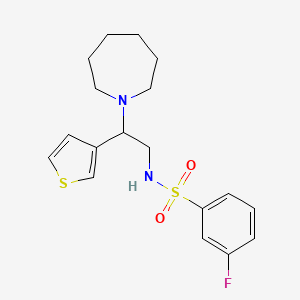

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide

Descripción

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 3-fluorobenzenesulfonamide core linked to an ethyl bridge substituted with an azepane (7-membered cyclic amine) and a thiophen-3-yl group. Below, we provide a detailed comparison with structurally and functionally related compounds, supported by synthetic, structural, and functional data.

Propiedades

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S2/c19-16-6-5-7-17(12-16)25(22,23)20-13-18(15-8-11-24-14-15)21-9-3-1-2-4-10-21/h5-8,11-12,14,18,20H,1-4,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPVVHLBKZVYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the thiophene and fluorobenzenesulfonamide groups. Key steps may include:

Formation of Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Attachment of Fluorobenzenesulfonamide: This step often involves sulfonylation reactions using fluorobenzenesulfonyl chloride and appropriate amine intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The azepane ring can be reduced under hydrogenation conditions.

Substitution: The fluorobenzenesulfonamide group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced azepane derivatives.

Substitution: Substituted fluorobenzenesulfonamide derivatives.

Aplicaciones Científicas De Investigación

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can provide conformational flexibility, while the thiophene and fluorobenzenesulfonamide groups can participate in specific binding interactions.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

The compound’s unique features include:

- 3-Fluorobenzenesulfonamide moiety: Enhances polarity and hydrogen-bonding capacity compared to non-fluorinated analogs.

- Azepane ring : A 7-membered cyclic amine, offering conformational flexibility distinct from smaller rings (e.g., piperidine).

Table 1: Structural Comparison of Key Analogues

Key Observations :

- The azepane ring provides greater conformational flexibility than the adamantane group in PT-ADA-PPR, which may influence pharmacokinetics .

- Compared to monomer 1 (a quaternary ammonium salt), the target compound lacks charged groups, suggesting reduced water solubility but improved membrane permeability .

Comparison with Analogues :

- PT-ADA-PPR () : Requires multi-step synthesis, including azide-alkyne cycloaddition and FeCl₃-mediated oxidative polymerization (yields ~50–93%) .

- Monomer 1 (): Achieves 93.89% yield via quaternization of a tertiary amine with 1-bromooctane, highlighting efficiency in charged molecule synthesis .

- Nitroimidazole derivatives () : Synthesized via nucleophilic substitution (e.g., 3-(2-chloro-2-phenylethyl)thiophene reacting with nitroimidazole precursors) .

Biomedical Imaging Potential

- PT-ADA-PPR () : Dual-color lysosome-specific imaging agent (excitation at 488 nm/559 nm). Thiophene-ethylene glycol chains enable solubility and cellular uptake .

- Target Compound : The 3-fluorobenzenesulfonamide group may confer lysosomal targeting (similar to sulfonamide-based probes), while the thiophen-3-yl group could enable fluorescence imaging, though emission properties require experimental validation.

Antibacterial Activity ( vs. Target)

- Compound 5b () : Nitroimidazole-thiophene hybrid shows antibacterial activity due to nitro group’s redox cycling .

- Target Compound : Unlikely to exhibit antibacterial effects due to the absence of nitro or imidazole groups. Instead, it may target eukaryotic enzymes (e.g., carbonic anhydrase) via sulfonamide interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide, and what key reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, sulfonamide coupling, and heterocyclic ring formation. Critical reaction conditions include temperature control (e.g., 0–80°C for coupling steps), inert atmospheres (argon/nitrogen), and purification via column chromatography or recrystallization. Catalysts such as palladium complexes may enhance cross-coupling efficiency for thiophene integration .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterization?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is essential for resolving bond lengths (e.g., C-N: 1.30–1.50 Å) and spatial arrangements. Complementary techniques include high-resolution NMR (¹H/¹³C, 2D-COSY) for functional group verification and mass spectrometry (HRMS) for molecular weight confirmation .

Q. What preliminary biological screening approaches are recommended to assess its potential therapeutic applications?

- Methodological Answer : Initial screening involves in vitro assays targeting enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) or receptors (e.g., GPCRs). Fluorescence polarization or surface plasmon resonance (SPR) can quantify binding affinities. Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (MTT) validate selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this sulfonamide derivative?

- Methodological Answer : Discrepancies in electron density maps or thermal parameters require iterative refinement using SHELXL. High-resolution data (≤1.0 Å) and twinning correction (via TWIN/BASF commands) improve accuracy. Hydrogen bonding networks and π-π stacking interactions should be validated against DFT calculations .

Q. What methodologies are employed to investigate structure-activity relationships (SAR) for modifying its pharmacological profile?

- Methodological Answer : Systematic substitution of functional groups (e.g., fluorophenyl, azepane) coupled with computational docking (AutoDock Vina) identifies key pharmacophores. In vitro potency (e.g., IC₅₀ shifts ≥10-fold) and ADMET profiling (e.g., LogP, metabolic stability) guide prioritization of analogs .

Q. How should conflicting bioactivity data from different experimental models be analyzed?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Assess pharmacokinetic variables (e.g., membrane permeability via PAMPA) and off-target effects (KinomeScan). Meta-analysis of dose-dependent responses and statistical power (p < 0.01) mitigates false positives .

Q. What advanced computational approaches are integrated with experimental data to predict its interaction with biological targets?

- Methodological Answer : Molecular dynamics simulations (AMBER/GROMACS) model ligand-receptor stability over 100-ns trajectories. Quantum mechanical calculations (DFT) elucidate electronic properties (HOMO-LUMO gaps). QSAR models (CoMFA/CoMSIA) correlate substituent effects with activity .

Q. What strategies optimize reaction yields while maintaining stereochemical integrity during synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium) control stereocenters. Reaction monitoring via TLC/LC-MS ensures intermediates retain configuration. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0°C to reflux) balance yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.